2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide
Overview
Description
2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a chemical compound with a complex structure that includes a chlorinated acetamide group attached to a pyridine ring, which is further substituted with a dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated.
Substitution Reaction: The chlorinated pyridine is reacted with 2,5-dimethylbenzyl alcohol in the presence of a base to form the benzyl ether.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorinated acetamide group can participate in nucleophilic
Biological Activity
2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a synthetic compound with a complex structure that includes a chlorinated acetamide and a pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN2O2
- Molecular Weight : 318.8 g/mol
- CAS Number : 300665-53-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on neurodegenerative diseases and other therapeutic potentials.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on benzimidazole-containing acetamides have shown their ability to ameliorate ethanol-induced neurodegeneration in rat models. These compounds were effective in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders .
Case Study: Neuroprotection Against Ethanol-Induced Damage
In a study investigating the neuroprotective effects of acetamide derivatives:
- Model : Rat model exposed to ethanol.
- Findings : Treatment with acetamide derivatives resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α) and improved antioxidant enzyme activity .
This suggests that similar structural motifs in compounds like this compound may provide protective effects against neuroinflammation.
The mechanisms underlying the biological activity of this compound may involve:
- Antioxidant Activity : Reducing oxidative stress by enhancing the activity of antioxidant enzymes.
- Anti-inflammatory Effects : Inhibiting the expression of pro-inflammatory cytokines and mediators.
- Receptor Interactions : Potential binding to various receptors involved in neuroprotection and inflammation.
Pharmacological Profiles
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key findings from recent studies:
Compound | Activity Type | Model Used | Key Findings |
---|---|---|---|
3a | Neuroprotective | Rat model | Reduced oxidative stress and inflammation |
3b | Neuroprotective | Rat model | Improved memory function post-treatment |
2-chloro-N-{...} | Potentially similar | In vitro assays needed | Requires further investigation |
Properties
IUPAC Name |
2-chloro-N-[3-[(2,5-dimethylphenyl)methoxy]-6-methylpyridin-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-4-5-12(2)14(8-11)10-22-15-7-6-13(3)19-17(15)20-16(21)9-18/h4-8H,9-10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGVWYUXWJEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(N=C(C=C2)C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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